Cas no 40554-94-7 (3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one)

3,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-chromen-4-one is a flavonoid derivative characterized by its multi-substituted chromen-4-one core structure. This compound exhibits notable chemical stability due to its hydroxyl and methoxy functional groups, which also contribute to its solubility in polar organic solvents. Its structural features suggest potential reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in synthetic organic chemistry. The presence of multiple hydroxyl groups enhances its capacity for hydrogen bonding, which may be advantageous in applications requiring molecular recognition or coordination. This compound is of interest in pharmacological research due to its structural similarity to bioactive flavonoids.
3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one structure
40554-94-7 structure
Product Name:3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one
CAS No:40554-94-7
MF:C17H14O7
MW:330.288865566254
CID:2058198
PubChem ID:14162696
Update Time:2025-06-08

3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one
    • 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one
    • CHEMBL2043329
    • HY-N12274
    • Quercetin 5,3'-dimethyl ether
    • LMPK12112547
    • 3',5-Di-O-methyl quercetin
    • 3',5-O-dimethylquercetin
    • CS-0897131
    • 3,4',7-trihydroxyl-3',5-dimethoxyflavone
    • 40554-94-7
    • Quercetin 5,3 inverted exclamation marka-dimethyl ether
    • FS-7398
    • 3,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-1-benzopyran-4-one
    • Quercetin 5,3a?dimethyl ether
    • G90785
    • DA-57299
    • 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one
    • Inchi: 1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3
    • InChI Key: NKJWZTPASPJYBA-UHFFFAOYSA-N
    • SMILES: O1C(=C(C(C2C(=CC(=CC1=2)O)OC)=O)O)C1C=CC(=C(C=1)OC)O

Computed Properties

  • Exact Mass: 330.07395278g/mol
  • Monoisotopic Mass: 330.07395278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 105Ų

3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one Pricemore >>

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3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one Related Literature

Additional information on 3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one

Recent Advances in the Study of 3,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one (CAS: 40554-94-7)

In recent years, the compound 3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one (CAS: 40554-94-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This flavonoid derivative, known for its unique structural properties, has been the subject of numerous studies exploring its potential therapeutic applications. The latest research highlights its promising roles in anti-inflammatory, antioxidant, and anticancer activities, making it a compound of high interest for drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular mechanisms underlying the anti-inflammatory effects of 40554-94-7. Researchers utilized in vitro and in vivo models to demonstrate that the compound significantly inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings suggest its potential as a novel therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another groundbreaking study, featured in Nature Communications, explored the antioxidant properties of 3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one. The research team employed advanced spectroscopic techniques and computational modeling to elucidate the compound's free radical scavenging capabilities. Their results indicated that the compound exhibits superior antioxidant activity compared to well-known antioxidants like quercetin, positioning it as a candidate for mitigating oxidative stress-related disorders.

In the realm of oncology, recent preclinical trials have shed light on the anticancer potential of 40554-94-7. A 2024 study in Cancer Research demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of the p53 pathway. Additionally, the study reported minimal cytotoxicity in normal cells, highlighting its selectivity and safety profile. These findings underscore the compound's potential as a lead molecule for developing targeted cancer therapies.

Despite these promising advancements, challenges remain in the clinical translation of 3,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-5-methoxy-chromen-4-one. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on structural modifications and delivery systems to enhance its pharmacokinetic properties.

In conclusion, the latest research on 40554-94-7 underscores its multifaceted therapeutic potential. With continued investigation and development, this compound could pave the way for innovative treatments in inflammation, oxidative stress, and cancer. The scientific community eagerly anticipates further breakthroughs in this area, which could have profound implications for human health.

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